molecular formula C17H23BrN2O B2771809 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide CAS No. 1396801-07-2

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Cat. No. B2771809
CAS RN: 1396801-07-2
M. Wt: 351.288
InChI Key: ASFBXZXGYJSEHV-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Intermolecular Interactions and Crystal Structure Analysis

Research on antipyrine derivatives similar to the mentioned compound includes studies on their synthesis, crystal structure, and intermolecular interactions. For example, Saeed et al. (2020) reported on the synthesis and characterization of antipyrine derivatives, analyzing their crystal packing and stabilization through hydrogen bonds and π-interactions. This study provides insights into the structural and electronic properties of such compounds, which are essential for designing drugs and materials with desired properties (Saeed et al., 2020).

Synthesis Techniques and Chemical Reactions

Kobayashi et al. (1997) discussed a one-pot synthesis method involving diisopropylamino derivatives, highlighting the efficiency of certain synthesis techniques that could be applicable to the compound . This method emphasizes the utility of diisopropylamino components in facilitating conjugate addition and enolate–nitrile coupling, which are valuable for synthesizing complex organic molecules (Kobayashi et al., 1997).

Application in Drug Design and Molecular Engineering

Norman et al. (1993) explored the synthesis and evaluation of conformationally restricted derivatives of remoxipride, which include bromo-N derivatives as potential antipsychotic agents. Although not directly mentioning the exact compound, this research illustrates how bromo-N derivatives can be tailored for specific receptor targeting, offering a basis for the development of new pharmaceuticals (Norman et al., 1993).

Metal Complexes and Coordination Chemistry

Binzet et al. (2009) conducted studies on the synthesis and characterization of metal complexes involving bromo-N derivatives, showing how these compounds can form stable complexes with metals. Such complexes have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions (Binzet et al., 2009).

Bromination Reactions and Organic Synthesis

Lee et al. (2002) focused on the bromination of activated arenes, providing valuable data on regioselective bromination techniques that could be applied to the synthesis and functionalization of compounds like "2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide." These methodologies are crucial for introducing bromine atoms into organic molecules, which is a key step in the synthesis of many pharmaceuticals and organic materials (Lee et al., 2002).

properties

IUPAC Name

2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFBXZXGYJSEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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